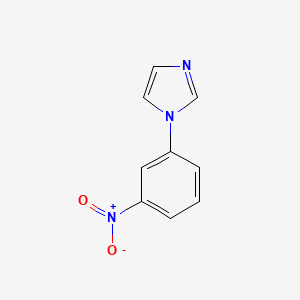

1-(3-nitrophenyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Synthetic and Applied Chemistry

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in chemistry and biology. evitachem.com Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in numerous biologically active molecules, including the amino acid histidine, which is vital for many enzymatic functions. arkat-usa.org In medicinal chemistry, the imidazole ring is considered a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. arkat-usa.org Its incorporation into drug molecules can enhance solubility, bioavailability, and receptor binding affinity. evitachem.com

Research Landscape and Emerging Trends for N-Substituted Nitroimidazoles

The combination of imidazole and nitrophenyl moieties in the form of N-substituted nitroimidazoles has created a fertile ground for chemical research. researchgate.net Scientists are actively exploring the synthesis of novel derivatives and evaluating their potential in various applications. A significant trend in this area is the investigation of these compounds as potential therapeutic agents, particularly as anticancer and antimicrobial agents. arkat-usa.orgopenmedicinalchemistryjournal.com There is also growing interest in their use as corrosion inhibitors and as versatile intermediates in organic synthesis. peacta.org Research is often focused on understanding the structure-activity relationships, where variations in the substitution pattern on both the imidazole and phenyl rings are correlated with changes in biological or chemical activity. researchgate.netopenmedicinalchemistryjournal.com

Overview of Research Domains Pertaining to 1-(3-nitrophenyl)-1H-imidazole

Research concerning this compound spans several key areas. Its fundamental chemical properties, including its synthesis and spectroscopic characterization, form the bedrock of its study. Building upon this, investigations into its practical applications are emerging. These include its potential as an antimicrobial agent, its activity against cancer cell lines, and its ability to inhibit the corrosion of metals. Furthermore, its structure makes it a valuable building block for the synthesis of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-2-8(6-9)11-5-4-10-7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIYHMRBFZOEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355889 | |

| Record name | 1-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23309-09-3 | |

| Record name | 1-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 1 3 Nitrophenyl 1h Imidazole

Electrophilic and Nucleophilic Character of Imidazole (B134444) and Nitro Aromatic Rings

The imidazole ring is a five-membered, planar aromatic heterocycle containing two nitrogen atoms and six π-electrons. researchgate.net It exhibits an amphoteric nature, meaning it can act as both an acid and a base. researchgate.netyoutube.com The lone pair of electrons on one of the nitrogen atoms is available for donation, rendering the molecule nucleophilic and capable of participating in reactions like SN2-type substitutions. youtube.com While the imidazole ring is considered aromatic, its electronic properties are modified by the strongly electron-withdrawing 3-nitrophenyl substituent.

Conversely, the phenyl ring is rendered significantly electron-deficient by the attached nitro group (-NO₂), which is a powerful deactivating group. vulcanchem.com This strong electron-withdrawing effect polarizes the molecule and makes the nitrophenyl ring susceptible to nucleophilic attack. vulcanchem.comevitachem.com The meta-position of the nitro group on the phenyl ring influences the molecule's steric and electronic properties. vulcanchem.com

Common Transformation Reactions

The dual electronic nature of 1-(3-nitrophenyl)-1H-imidazole allows it to undergo a variety of chemical transformations.

The imidazole ring system and the activated nitrophenyl group are both potential sites for nucleophilic substitution reactions. evitachem.comsmolecule.com The electron-deficient nitrophenyl ring is particularly primed for nucleophilic aromatic substitution (SNAr), where a nucleophile can replace a leaving group on the aromatic ring. evitachem.comevitachem.com While the hydrogen atoms on the phenyl ring of the parent compound are not typical leaving groups, derivatives with halogens on the nitrophenyl ring would be expected to undergo SNAr reactions readily. smolecule.com The imidazole ring itself can also be a site for nucleophilic substitution. Furthermore, the nucleophilic nitrogen of the imidazole ring can attack electrophiles, as seen in N-alkylation reactions. researchgate.netyoutube.com

| Substrate Type | Reaction | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Halogenated Phenylimidazole | Nucleophilic Aromatic Substitution | Various Nucleophiles | Substituted Phenylimidazole | smolecule.com |

| Imidazole | N-Alkylation | Alkyl Halides | N-Alkyl Imidazolium (B1220033) Salt | youtube.com |

| Nitro-activated Aryl Halide | Nucleophilic Aromatic Substitution (SNAr) | Imidazole | 1-Aryl-imidazole | rsc.org |

The imidazole ring is generally characterized by its high stability towards oxidation. researchgate.net However, under the influence of strong oxidizing agents, the ring can be transformed. For instance, some imidazole derivatives can be oxidized to form imidazolones. In substituted analogs of this compound, functional groups attached to the core structure can be selectively oxidized. A thiol (-SH) group, for example, is susceptible to oxidation and can form disulfide bonds, while a methylthio (-SCH₃) group can be oxidized to a sulfoxide (B87167) or a sulfone. smolecule.com

The reduction of the nitro group is one of the most significant and extensively studied reactions for this compound and related nitroaromatic compounds. smolecule.comsmolecule.com This transformation converts the strongly electron-withdrawing nitro group into an electron-donating amino group (-NH₂), which fundamentally alters the compound's electronic properties and reactivity. evitachem.comsmolecule.com This reduction can be achieved using a variety of reducing agents and methods, including catalytic hydrogenation and metal-based reagents. researchgate.netresearchgate.net The resulting compound, 3-(1H-imidazol-1-yl)aniline, serves as a versatile intermediate for further synthesis.

| Reagent/System | Conditions | Product | Reference |

|---|---|---|---|

| Tin(II) chloride (SnCl₂) | Acidic medium | Amine | researchgate.net |

| Catalytic Hydrogenation (H₂) with Pd/C | 25°C, 40 psi | Amine | |

| Sodium Borohydride (NaBH₄) | Varies | Amine | |

| Iron powder | With acid or ammonium (B1175870) chloride | Amine | researchgate.net |

| Ammonium formate (B1220265) with Pt/C | Varies | Amine | researchgate.net |

The reactivity of this compound towards electrophilic aromatic substitution is complex. The nitrophenyl ring is strongly deactivated by the nitro group, making electrophilic attack on this ring highly unfavorable. In contrast, the imidazole ring is generally susceptible to electrophilic substitution. researchgate.netsmolecule.com However, direct nitration of the imidazole ring with acidic reagents is challenging because the basic nitrogen atom is easily protonated, which deactivates the ring towards electrophiles. arkat-usa.org For related phenylimidazole compounds, electrophilic substitution, such as nitration, typically occurs on the phenyl ring rather than the imidazole moiety, with the position of substitution being directed by the existing groups.

Intramolecular Rearrangements and Cyclization Reactions

Research has demonstrated that derivatives of this compound can undergo intramolecular rearrangements. A notable example is the thermally induced rearrangement of 1-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole 3-oxide, which converts to 1-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-2(3H)-one. researchgate.net This reaction highlights the potential for skeletal reorganization within this class of compounds.

Furthermore, the strategic placement of functional groups can facilitate intramolecular cyclization reactions. For instance, the reduction of an ortho-substituted nitroamine on a phenyl ring can be followed by a spontaneous intramolecular cyclization to form a new fused heterocyclic ring system, such as a benzimidazole. researchgate.net In related systems, tandem reduction-cyclization reactions have been used to construct complex polycyclic structures from nitroaryl precursors. researchgate.net Computational studies on similar structures have also pointed to the possibility of other complex rearrangements, such as the diaza-Cope rearrangement, under specific conditions. acs.orgnih.gov

Condensation Reactions with External Reagents

The chemical reactivity of this compound extends to condensation reactions, which are pivotal in the synthesis of more complex molecular architectures. These reactions typically involve the functionalization of the imidazole ring, often following an initial activation step, to introduce a reactive moiety that can then condense with external reagents. A key strategy involves the introduction of a carbonyl group, which serves as a handle for subsequent condensation reactions.

A prominent method for introducing a formyl group onto the imidazole ring is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.comjk-sci.comnih.gov This reaction utilizes a Vilsmeier reagent, commonly generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich heterocyclic systems. wikipedia.orgjk-sci.com For 1-substituted imidazoles, this formylation typically occurs at the C2 position of the imidazole ring. The resulting aldehyde, this compound-2-carbaldehyde, is a versatile intermediate for further synthetic transformations. smolecule.com

The newly introduced aldehyde functionality in this compound-2-carbaldehyde allows for a variety of condensation reactions with external reagents, particularly those containing active methylene (B1212753) groups. One of the most significant of these is the Knoevenagel condensation. researchgate.netresearchgate.net This reaction involves the condensation of an aldehyde with a compound possessing a methylene group flanked by two electron-withdrawing groups, in the presence of a basic catalyst. researchgate.netresearchgate.net

Detailed research findings have demonstrated the utility of such condensation reactions in creating a diverse array of derivatives. For instance, the condensation of pyrazole-4-carbaldehydes with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) has been reported to proceed efficiently. biointerfaceresearch.com Similarly, the condensation of various aldehydes with hydrazides and (thio)semicarbazides leads to the formation of corresponding hydrazones and (thio)semicarbazones. biointerfaceresearch.com

While specific studies on the condensation reactions of this compound-2-carbaldehyde are not extensively documented in the provided results, the general reactivity of aromatic aldehydes in these transformations is well-established. The following table outlines potential condensation reactions of this compound-2-carbaldehyde with various external reagents, based on analogous reactions of other heterocyclic aldehydes.

Table 1: Potential Condensation Reactions of this compound-2-carbaldehyde

| External Reagent | Reagent Type | Product Type | Potential Reaction Conditions |

|---|---|---|---|

| Malononitrile | Active Methylene Compound | Ylidenemalononitrile derivative | Basic catalyst (e.g., piperidine, sodium acetate), solvent (e.g., ethanol, acetic acid), heating. biointerfaceresearch.com |

| Ethyl Cyanoacetate | Active Methylene Compound | α,β-Unsaturated ester | Basic catalyst (e.g., piperidine, sodium acetate), solvent (e.g., ethanol, acetic acid), heating. biointerfaceresearch.com |

| Hydrazine | Aminonucleophile | Hydrazone | Acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), reflux. smolecule.com |

| Semicarbazide | Aminonucleophile | Semicarbazone | Acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), reflux. biointerfaceresearch.com |

| Thiosemicarbazide | Aminonucleophile | Thiosemicarbazone | Acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), reflux. biointerfaceresearch.com |

The mechanism of the Knoevenagel condensation typically involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product. The electron-withdrawing nature of the this compound moiety is expected to influence the reactivity of the aldehyde group in these condensation reactions.

Furthermore, the versatility of the imidazole scaffold allows for other types of reactions, such as palladium-catalyzed cross-coupling reactions, which can introduce further diversity to the molecular structure, although these are not strictly condensation reactions. smolecule.combeilstein-journals.orgnih.govmdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to each unique nucleus in the molecule, offering information about their chemical environment and connectivity.

The ¹H NMR spectrum of this compound typically exhibits a set of characteristic signals for the protons on both the imidazole and the 3-nitrophenyl rings. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the imidazole ring appear as distinct singlets or multiplets. rsc.org For instance, the proton at the C2 position of the imidazole ring (H-2) is often observed as a singlet around 7.96 ppm. rsc.org The protons at the C4 and C5 positions (H-4 and H-5) may appear as separate signals, for example, around 7.37-7.39 ppm and 7.20 ppm. rsc.org

The protons on the 3-nitrophenyl group give rise to a more complex pattern due to spin-spin coupling. The proton adjacent to the nitro group and between the two substituents (H-2' of the phenyl ring) can appear as a multiplet around 8.30-8.28 ppm. rsc.org The other protons of the phenyl ring are also observed in the aromatic region, typically between 7.69 and 8.27 ppm. rsc.org One study reported the following shifts in CDCl₃: a multiplet at δ 8.30-8.28 for one proton, a multiplet at δ 8.26-8.27 for another, a singlet at δ 7.96, a multiplet at δ 7.74-7.69, and a multiplet at δ 7.39-7.37, along with a singlet at δ 7.20. rsc.org Another study provided similar values, with signals at δ 8.30 (t), 8.23-8.26 (m), 7.99 (s), 7.70-7.81 (m), 7.40 (s), and 7.28 (s). rsc.org

| Proton | Chemical Shift (ppm) - Source rsc.org | Chemical Shift (ppm) - Source rsc.org | Solvent |

|---|---|---|---|

| Phenyl H | 8.30-8.28 (m) | 8.30 (t) | CDCl₃ |

| Phenyl H | 8.26-8.27 (m) | 8.23-8.26 (m) | CDCl₃ |

| Imidazole H | 7.96 (s) | 7.99 (s) | CDCl₃ |

| Phenyl H | 7.74-7.69 (m) | 7.70-7.81 (m) | CDCl₃ |

| Imidazole H | 7.39-7.37 (m) | 7.40 (s) | CDCl₃ |

| Imidazole H | 7.20 (s) | 7.28 (s) | CDCl₃ |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the signals for the carbon atoms of the imidazole and nitrophenyl rings are well-resolved. In CDCl₃, the carbon attached to the nitro group (C-3' of the phenyl ring) is typically found downfield. The carbons of the imidazole ring also show characteristic shifts.

One study reported the following ¹³C NMR chemical shifts in CDCl₃: δ = 149.03, 138.17, 135.38, 131.40, 131.02, 126.76, 121.98, 117.89, and 116.16 ppm. rsc.org These signals correspond to the nine unique carbon atoms in the molecule. The signal at 149.03 ppm can be attributed to the carbon of the phenyl ring bearing the nitro group, while the signals for the imidazole carbons are also present within this range.

| Chemical Shift (ppm) |

|---|

| 149.03 |

| 138.17 |

| 135.38 |

| 131.40 |

| 131.02 |

| 126.76 |

| 121.98 |

| 117.89 |

| 116.16 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by measuring the vibrations of molecular bonds.

The FT-IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to the vibrations of the nitro group (NO₂) and the C-H, C=N, and C=C bonds of the aromatic rings. The asymmetric and symmetric stretching vibrations of the nitro group are particularly prominent, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. aip.org For a related compound, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, these bands were observed at 1524 cm⁻¹ and 1348 cm⁻¹. ias.ac.in The C-H stretching vibrations of the aromatic rings are usually found in the region of 3000-3100 cm⁻¹. ijstr.org

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3404 | aip.org |

| Aromatic C-H Stretch | 3069 | ias.ac.in |

| C=N Stretch | 1641 | aip.org |

| NO₂ Asymmetric Stretch | 1519 - 1530 | aip.org |

| NO₂ Symmetric Stretch | 1344 - 1350 | aip.org |

FT-Raman spectroscopy provides complementary information to FT-IR. For a similar compound, (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, the C-H stretching vibrations were observed in the FT-Raman spectrum at 3077 cm⁻¹. ijstr.org This technique can be useful for observing vibrations that are weak or absent in the IR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular formula of the compound is C₉H₇N₃O₂, which corresponds to a molecular weight of 189.17 g/mol . chemscene.com In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision. For a related compound, a high-resolution mass spectrum using electrospray ionization (ESI) showed a calculated m/z for [M+H]⁺ of 261.1095, with a found value of 261.1094, confirming the elemental composition. iucr.org This technique is crucial for confirming the identity of the synthesized compound.

X-ray Crystallography

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Table 1: Crystallographic Data for Related Nitrophenyl-Imidazole Compounds

| Compound | Formula | Crystal System | Space Group | Ref. |

|---|---|---|---|---|

| (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole | C₁₁H₁₂N₆O₂ | - | - | iucr.org |

| 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride | C₉H₈N₃O₂⁺·Cl⁻ | Orthorhombic | Pna2₁ | nih.govscienceopen.com |

| 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride | C₂₁H₁₆N₃O₂⁺·Cl⁻ | - | - | nih.gov |

| (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole | C₁₁H₁₂N₆O₂ | Monoclinic | C2/c | researchgate.net |

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds and π–π stacking. In the crystal structure of (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole, the independent molecules are linked by C—H⋯O hydrogen bonds, forming chains. iucr.orgnih.gov These chains are further connected by C—H⋯O and C—H⋯N hydrogen bonds into sheets, which are then linked by additional C—H⋯N hydrogen bonds and π–π interactions to form a three-dimensional framework. iucr.orgnih.gov The centroid–centroid distance for the π–π interaction involving the imidazole and benzene (B151609) rings was found to be 3.5243 (5) Å. iucr.org In 1-(4-nitrophenyl)-1H-imidazol-3-ium chloride, the chloride anion links the organic molecules through N—H⋯Cl hydrogen bonds, creating chains. nih.govscienceopen.com These chains are further connected by C—H⋯O and weak C—H⋯Cl interactions, resulting in hydrogen-bonded sheets. nih.govscienceopen.com Similarly, the crystal packing of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride is stabilized by N—H⋯Cl hydrogen bonds, forming an infinite one-dimensional chain. nih.gov

The dihedral angle between the planes of the nitrophenyl and imidazole rings is a key feature of the molecular conformation. In one of the independent molecules of (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole, the imidazole ring is inclined to the benzene ring by 8.12 (4)°, while in the other molecule, this angle is 7.73 (4)°. iucr.orgnih.gov For 1-(4-nitrophenyl)-1H-imidazol-3-ium chloride, the imidazolium and benzene rings are nearly coplanar, with a small dihedral angle of 4.59 (1)°. nih.govscienceopen.com In contrast, the imidazole and benzene rings in 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride are significantly twisted, with dihedral angles of 24.05 (16)° and 50.38 (13)° in one cation, and 27.70 (15)° and 45.86 (14)° in the other. nih.gov A study on 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole reported a dihedral angle of 57.89 (7)° between the imidazole and nitrophenyl rings. researchgate.net These variations in dihedral angles highlight the conformational flexibility of the bond linking the two ring systems, which can be influenced by substituents and crystal packing forces.

Table 2: Dihedral Angles in Nitrophenyl-Imidazole Derivatives

| Compound | Dihedral Angle (°) | Ref. |

|---|---|---|

| (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole (Molecule A) | 8.12 (4) | iucr.orgnih.gov |

| (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole (Molecule B) | 7.73 (4) | iucr.orgnih.gov |

| 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride | 4.59 (1) | nih.govscienceopen.com |

| 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride (Cation 1) | 24.05 (16), 50.38 (13) | nih.gov |

| 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride (Cation 2) | 27.70 (15), 45.86 (14) | nih.gov |

| 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole | 57.89 (7) | researchgate.net |

| 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide | 8.99 (14) | iucr.org |

Other Spectroscopic Methods in Structural Elucidation

Beyond the foundational techniques of NMR, IR, and mass spectrometry, a more detailed understanding of the electronic structure and potential paramagnetic properties of this compound can be achieved through other spectroscopic methods. UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy, in particular, offer insights into electronic transitions and the behavior of unpaired electrons within the molecule, respectively.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The imidazole ring, the phenyl ring, and the nitro group in this compound all contribute to its electronic absorption profile. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.

Detailed research on the UV-Visible absorption spectrum of a closely related compound, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, reveals characteristic absorption bands. rsc.org In a chloroform solution, this compound exhibits main absorption bands at approximately 281 nm and 316 nm. rsc.org These absorptions are attributed to n → π* (an electron from a non-bonding orbital is excited to an antibonding π orbital) and π → π* (an electron from a bonding π orbital is excited to an antibonding π orbital) transitions. rsc.org The imidazole and phenyl rings provide the π systems, while the nitrogen atoms of the imidazole and the oxygen atoms of the nitro group possess non-bonding electrons. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution and the energy of these transitions.

For this compound, similar electronic transitions are expected. The precise absorption maxima (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a particular wavelength, would be determined by recording its UV-Visible spectrum in a suitable solvent. The solvent can influence the position and intensity of absorption bands.

Table 1: Expected UV-Visible Absorption Data for this compound This table presents expected values based on the analysis of similar compounds and general principles of UV-Visible spectroscopy. Actual experimental values may vary.

| Solvent | λmax 1 (nm) | Transition | λmax 2 (nm) | Transition |

| Chloroform | ~280-290 | n → π | ~310-320 | π → π |

| Ethanol | ~275-285 | n → π | ~305-315 | π → π |

| Dichloromethane | ~280-290 | n → π | ~310-320 | π → π |

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species containing unpaired electrons. The parent molecule, this compound, is a diamagnetic species with all its electrons paired. Therefore, it is EPR-silent. However, a paramagnetic species, specifically a radical anion, can be generated from this compound through a one-electron reduction of the nitro group. This reduction can be achieved chemically or electrochemically.

The resulting radical anion, [this compound]•−, possesses an unpaired electron that is primarily localized on the nitro group. The EPR spectrum of this radical anion would provide valuable information about its electronic structure. The key parameters obtained from an EPR spectrum are the g-value and hyperfine coupling constants. The g-value is a characteristic property of the radical, analogous to the chemical shift in NMR. The hyperfine coupling constants arise from the interaction of the unpaired electron with magnetic nuclei (such as 1H and 14N) in the molecule and provide information about the distribution of the unpaired electron density (spin density) across the molecular framework.

Studies on related nitroimidazole radical anions have shown that these species can be generated and characterized in aprotic media. researchgate.net For instance, the electrochemical reduction of megazol (B1676161) and other nitroimidazoles in dimethylformamide (DMF) leads to the formation of their respective nitro radical anions, which can be studied by techniques such as cyclic voltammetry and EPR. researchgate.net The stability of the generated radical anion is a crucial factor in obtaining a well-resolved EPR spectrum.

Table 2: Hypothetical EPR Data for the this compound Radical Anion This table presents hypothetical data based on typical values observed for nitroaromatic radical anions. Actual experimental values will depend on the specific conditions of the experiment.

| Parameter | Description | Hypothetical Value |

| g-value | Characterizes the magnetic moment of the unpaired electron. | ~2.004 - 2.005 |

| aN(NO2) | Hyperfine coupling constant to the nitrogen nucleus of the nitro group. | 8 - 12 G |

| aH(phenyl) | Hyperfine coupling constants to the hydrogen nuclei of the phenyl ring. | 1 - 4 G |

| aN(imidazole) | Hyperfine coupling constants to the nitrogen nuclei of the imidazole ring. | < 1 G |

The magnitude of the hyperfine coupling constants would reveal the extent of delocalization of the unpaired electron from the nitro group onto the phenyl and imidazole rings.

Conclusion

1-(3-nitrophenyl)-1H-imidazole is a chemical compound that embodies the synergistic interplay of its constituent imidazole (B134444) and nitrophenyl moieties. While detailed research on this specific molecule is still emerging, the established significance of its structural components points towards a promising future. Its synthesis and characterization are well-defined, providing a solid foundation for further exploration. The potential applications in antimicrobial, anticancer, and corrosion inhibition research, largely inferred from studies on related compounds, highlight areas ripe for investigation. As a chemical intermediate, it offers a gateway to a diverse range of more complex structures. Continued research into the specific properties and activities of this compound is essential to fully unlock its potential and solidify its place within the toolkit of modern chemical science.

Computational and Theoretical Investigations of 1 3 Nitrophenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a multi-electron system to determine its energy and other properties. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size. A typical DFT study on 1-(3-nitrophenyl)-1H-imidazole would involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure reliable results.

A primary step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, predicting its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the imidazole (B134444) and nitrophenyl rings. The energetic profile, including the total energy of the optimized structure, provides a measure of the molecule's stability.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (Imidazole-Phenyl) | ~1.40 Å |

| Bond Length | N-O (Nitro group) | ~1.22 Å |

| Bond Angle | C-N-C (Imidazole Ring) | ~108° |

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for the theoretical simulation of these spectra. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-O symmetric stretching, or ring deformations. Comparing the simulated spectrum with an experimental one can help confirm the molecular structure and the accuracy of the computational model.

The electronic properties of a molecule are key to understanding its reactivity and optical behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the imidazole ring and the phenyl group, while the electron-withdrawing nitro group would cause the LUMO to be concentrated on the nitrophenyl moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and potential for significant electronic transitions.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for similar nitroaromatic compounds.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -2.5 eV |

Molecules with significant charge separation and delocalized electrons, like this compound, can exhibit non-linear optical (NLO) properties. The presence of the electron-donating imidazole system connected to the electron-accepting nitrophenyl group facilitates intramolecular charge transfer (ICT), which is a key requirement for NLO activity. The first hyperpolarizability (β₀) is a measure of the second-order NLO response. DFT calculations can predict this value, indicating the material's potential for applications in technologies like frequency doubling or optical switching. A larger β₀ value signifies a stronger NLO response.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis would likely reveal strong hyperconjugative interactions. These would include delocalization of electron density from the lone pair orbitals of the imidazole nitrogen atoms to the antibonding π* orbitals of the phenyl ring and the nitro group. These charge transfer interactions contribute significantly to the stability of the molecule and are directly related to its electronic and optical properties.

Table 3: Representative NBO Analysis - Donor-Acceptor Interactions (Note: This table illustrates the type of data obtained from an NBO analysis for a related molecule.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Imidazole) | π*(C-C) (Phenyl Ring) | High |

By providing this level of detail, computational studies offer a foundational understanding of the intrinsic properties of this compound, guiding further experimental research and application development.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide insights into its conformational flexibility, its interactions with solvent molecules, and its potential binding modes with biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's trajectory and analyze its properties at an atomistic level.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a solvent such as water, to mimic physiological conditions. The system is then subjected to a series of energy minimization steps to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a desired temperature and equilibrated at a specific pressure to ensure it reaches a stable state. The final production run of the simulation can span from nanoseconds to microseconds, during which the atomic coordinates are saved at regular intervals.

Analysis of the resulting trajectory can yield valuable information. Key parameters often investigated include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to understand its compactness. Furthermore, the number of hydrogen bonds formed between the molecule and the solvent can be monitored to evaluate its solvation properties. In studies involving a receptor, the binding free energy can be calculated using methods like MM/PBSA or MM/GBSA to quantify the strength of the interaction. ijsrset.com

Table 1: Representative Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Method |

|---|---|

| Software | GROMACS, AMBER, or NAMD |

| Force Field | CHARMM36, AMBER, or OPLS-AA |

| Solvent Model | TIP3P or SPC/E Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

In Silico Mechanistic Pathway Exploration

In silico mechanistic pathway exploration involves the use of quantum chemical methods, such as Density Functional Theory (DFT), to investigate the step-by-step mechanism of a chemical reaction. This approach is invaluable for understanding the formation, degradation, or metabolic transformation of this compound. By modeling the reaction at the electronic level, researchers can identify intermediates, locate transition states, and calculate the energy barriers associated with each step of the reaction pathway.

A common application of this methodology is to elucidate the synthesis mechanism of the molecule. For instance, the reaction between 3-nitroaniline (B104315) and an appropriate imidazole precursor could be modeled. The first step in such a study is to optimize the geometries of the reactants, intermediates, products, and transition states. Frequency calculations are then performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Table 2: Hypothetical Reaction Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.4 |

| Intermediate | -5.2 |

Coordination Chemistry of 1 3 Nitrophenyl 1h Imidazole As a Ligand

Ligand Design and Coordination Modes

The design of 1-(3-nitrophenyl)-1H-imidazole as a ligand is predicated on the combination of two key components: the imidazole (B134444) ring, which provides the primary coordination site, and the 3-nitrophenyl group, which acts as a modulating auxiliary group.

Imidazole Nitrogen as a Coordination Site

Like other N-substituted imidazoles, this compound functions as a monodentate ligand. Coordination with a metal ion occurs through the lone pair of electrons on the sp²-hybridized "pyridine-like" nitrogen atom at the 3-position (N3) of the imidazole ring. The nitrogen atom at the 1-position is bonded to the phenyl ring and is therefore not available for coordination. This specific mode of binding is a defining characteristic of 1-substituted imidazole ligands in coordination chemistry. The imidazole ring acts as a strong σ-donor, forming stable coordinate bonds with a wide variety of metal centers.

Influence of Nitrophenyl Group on Ligand Properties

The attachment of a nitrophenyl group to the N1 position of the imidazole ring significantly modifies the ligand's electronic properties. The nitro group (NO₂) is a potent electron-withdrawing group. svedbergopen.com Its effect on the electron density of the imidazole ring is primarily transmitted via an inductive effect (-I effect).

In the case of this compound, the nitro group is in the meta position on the phenyl ring. This placement means that its electron-withdrawing influence is almost exclusively inductive. Unlike a para-substituted nitro group, a meta-nitro group cannot participate in resonance delocalization with the imidazole ring system. This inductive withdrawal of electron density from the imidazole ring reduces the basicity and σ-donor strength of the coordinating N3 atom compared to unsubstituted 1-phenylimidazole. This modulation of donor strength can, in turn, influence the stability, structure, and reactivity of the resulting metal complexes. The tuning of electronic effects by altering substituent positions is a key strategy in ligand design. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their stoichiometry, structure, and properties.

Complexation with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Zn(II))

Complexes of this compound with first-row transition metals can be synthesized by reacting the ligand with metal halides (e.g., MCl₂) or other metal salts in solvents like methanol, ethanol, or acetonitrile (B52724). The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants.

Based on studies of the closely related 1-(4-nitrophenyl)imidazole ligand, typical formulations for these complexes include [M(ligand)₂X₂] (where M = Co, Ni, Cu, Zn; X = Cl) or [M(ligand)₄(NO₃)₂]. researchgate.net In these structures, the this compound molecules act as neutral monodentate ligands, coordinating to the metal center, while the anions (chloride, nitrate, etc.) either directly coordinate to the metal or act as counter-ions to balance the charge of the complex cation.

Table 1: Examples of Synthesized Transition Metal Complexes with Nitrophenyl-Imidazole Ligands

| Metal Ion | General Formula | Coordination Number | Probable Geometry |

| Co(II) | [Co(L)₂Cl₂] | 4 | Tetrahedral |

| Ni(II) | [Ni(L)₂Cl₂] | 4 | Tetrahedral |

| Cu(II) | [Cu(L)₂Cl₂] | 4 | Distorted Tetrahedral/Square Planar |

| Zn(II) | [Zn(L)₂Cl₂] | 4 | Tetrahedral |

Note: L represents a generic nitrophenyl-imidazole ligand. The geometries are based on common configurations for these metal ions and coordination numbers.

Structural Analysis of Coordination Compounds (e.g., Geometry, Bond Lengths, Angles)

Detailed structural information for coordination compounds is most reliably obtained from single-crystal X-ray diffraction analysis. While specific crystal structure data for complexes of this compound are not available in the current literature, the structure of an analogous complex, dichlorobis(1-(4-nitrophenyl)imidazole)zinc(II), [Zn(nopi)₂Cl₂], provides valuable insight into the expected structural features. researchgate.net

Disclaimer: The following structural data is for a complex of the related isomer 1-(4-nitrophenyl)imidazole and is presented for illustrative purposes to demonstrate the typical coordination environment.

In the [Zn(nopi)₂Cl₂] complex, the zinc(II) ion is in a distorted tetrahedral coordination environment. It is bonded to two nitrogen atoms from two separate 1-(4-nitrophenyl)imidazole ligands and two chloride ions. The tetrahedral geometry is common for four-coordinate Zn(II) complexes. Similar geometries are expected for complexes with the 3-nitro isomer, although minor variations in bond lengths and angles may occur due to the different electronic influence of the meta- versus para-nitro group.

Table 2: Selected Structural Data for an Analogous [Zn(1-(4-nitrophenyl)imidazole)₂Cl₂] Complex

| Parameter | Value |

| Coordination Geometry | Distorted Tetrahedral |

| Bond Lengths (Å) | |

| Zn—N | ~2.02 Å |

| Zn—Cl | ~2.24 Å |

| **Bond Angles (°) ** | |

| N—Zn—N | ~110° |

| Cl—Zn—Cl | ~115° |

| N—Zn—Cl | ~105-112° |

Source: Data derived from studies on 1-(4-nitrophenyl)imidazole complexes. researchgate.net

These structural parameters are typical for such coordination compounds and provide a basis for understanding how this compound would likely arrange itself around a central metal ion.

Advanced Applications of Metal-Imidazole Complexes

While research specifically targeting complexes of this compound is limited, the broader class of metal-imidazole and metal-nitro-substituted ligand complexes has shown potential in several advanced applications. These applications are often linked to the combined properties of the metal center and the functionalized organic ligand.

Potential applications for metal complexes of this compound could include:

Catalysis: The electron-withdrawing nature of the nitrophenyl group can modulate the Lewis acidity of the metal center, potentially enhancing its catalytic activity for certain organic transformations. ijddr.inresearchgate.net

Antimicrobial Agents: Many metal complexes, particularly those of copper and zinc, exhibit enhanced antimicrobial or antifungal activity compared to the free ligands. The presence of the nitro group can also contribute to biological activity, a feature seen in several nitroimidazole-based pharmaceuticals. ijddr.innih.gov

Functional Materials: The incorporation of nitro groups can influence the solid-state packing of coordination compounds through non-covalent interactions, potentially leading to materials with interesting optical, magnetic, or conductive properties. researchgate.net For instance, some nitrophenyl-imidazole complexes have been investigated for their semiconducting behavior. researchgate.net

Further research into the synthesis and properties of this compound complexes is necessary to fully explore and realize these potential applications.

Catalytic Applications of Coordination Complexes

No research findings on the catalytic applications of coordination complexes containing the this compound ligand are currently available.

Role in the Development of Metal-Organic Frameworks (MOFs)

There is no available information detailing the use of this compound as a ligand in the synthesis or development of Metal-Organic Frameworks.

Applications of 1 3 Nitrophenyl 1h Imidazole in Advanced Materials Science

Optoelectronic Materials Development

The inherent electronic characteristics of 1-(3-nitrophenyl)-1H-imidazole make it a promising candidate for optoelectronic applications, where the efficient transport and management of charge carriers are paramount. Its derivatives have been investigated for use in next-generation solar cells and lighting technologies.

Perovskite solar cells (PSCs) represent a major breakthrough in photovoltaic technology, with their efficiency being critically dependent on the performance of each component layer, including the hole-transporting material (HTM). The primary role of an HTM is to efficiently extract positive charge carriers (holes) from the light-absorbing perovskite layer and transport them to the electrode, while simultaneously blocking electrons to prevent charge recombination.

Research has demonstrated the potential of imidazole-based compounds as effective and low-cost HTMs. A derivative of this compound, specifically 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, has been synthesized and successfully employed as a cost-effective HTM in PSCs. rsc.org This material was designed to have its frontier molecular orbital energy levels well-aligned with the valence band of the perovskite layer, a crucial requirement for efficient hole extraction. rsc.org

When integrated into a PSC device, this imidazole-based HTM achieved a power conversion efficiency (PCE) of 15.20%. rsc.org This performance is notable when compared to the 18.21% PCE achieved under the same conditions by one of the most common and expensive HTMs, spiro-OMeTAD. rsc.org The key performance parameters for the device utilizing the this compound derivative are detailed below.

Table 1: Performance of a Perovskite Solar Cell Using a this compound Derivative as the HTM

This table outlines the key photovoltaic parameters for a PSC device incorporating 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole as the hole-transporting material, compared to a standard spiro-OMeTAD-based device.

| Parameter | Imidazole-based HTM | Spiro-OMeTAD |

| Power Conversion Efficiency (PCE) | 15.20% | 18.21% |

| Open-Circuit Voltage (VOC) | 1.05 V | Not Specified |

| Short-Circuit Current Density (JSC) | 19.05 mA cm−2 | Not Specified |

| Fill Factor (FF) | 0.76 | Not Specified |

Data sourced from Sadeghi et al., 2023. rsc.org

The successful application of this derivative highlights the potential of the this compound core structure in designing simple, efficient, and economically viable HTMs for the commercialization of perovskite solar cell technology. rsc.org

The imidazole (B134444) scaffold is a common building block in materials designed for Organic Light-Emitting Diodes (OLEDs) and Light Emitting Electrochemical Cells (LECs). rsc.org Imidazole derivatives are utilized for their electron-transporting, hole-transporting, and emissive properties. For instance, various imidazole derivatives incorporating different chromophores have been synthesized and investigated for their electroluminescence properties. elsevierpure.com

Specifically, pyrene-benzimidazole derivatives have been developed as novel blue emitters for OLEDs. nih.gov In one study, an OLED device using a pyrene-benzimidazole compound as the non-doped emissive layer exhibited a pure blue electroluminescence with an external quantum efficiency (EQE) reaching up to 4.3% and a luminance of 290 cd/m². nih.gov While this research does not use this compound directly, it establishes the utility of the imidazole core in creating efficient emissive materials. The introduction of a nitrophenyl group to the imidazole ring, as in this compound, would be expected to significantly modify the electronic and photophysical properties, potentially tuning the emission color and charge-transport characteristics for specific OLED or LEC applications.

Catalysis and Industrial Applications

The chemical reactivity of the imidazole ring, particularly its ability to act as a base or a nucleophile, makes it a valuable moiety in catalytic systems. The nitrophenyl group can further modulate this reactivity, opening avenues for new catalytic applications.

The imidazole nucleus is known to exhibit catalytic activity in various organic reactions. Studies have shown that imidazole and its derivatives can effectively catalyze the hydrolysis of esters, such as p-nitrophenyl acetate (B1210297). rsc.orgnih.govacs.org This catalytic function stems from the ability of the imidazole nitrogen to act as a general base or a nucleophile, facilitating the breakdown of the ester bond.

The presence of substituents on the imidazole ring can influence this catalytic effect. For example, the introduction of a carboxylate group near the imidazole ring has been shown to increase the rate of catalysis. rsc.org Similarly, the electron-withdrawing nature of the nitrophenyl group in this compound can affect the pKa of the imidazole ring, thereby tuning its basicity and nucleophilicity. This modulation is critical for designing specialized catalysts for reactions like hydrolysis, transesterification, and aminolysis. acs.org Furthermore, nitrophenyl-substituted heterocyclic compounds, such as nitrophenylpyrazoles, have been used to create palladium complexes that are active catalysts in C-C coupling reactions like the Mizoroki–Heck reaction. researchgate.net This suggests a pathway for using this compound as a ligand in organometallic catalysis.

In addition to direct applications, this compound serves as a valuable precursor or building block for constructing more complex functional materials. Its defined chemical structure and reactive sites allow it to be incorporated into larger molecular or polymeric systems.

For example, nitroimidazole derivatives are used as starting materials in multi-step syntheses to create more elaborate molecules. In one such synthesis, 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole was used as a precursor to synthesize a novel 1,2,3-benzotriazole derivative. mdpi.com This demonstrates how the nitroimidazole scaffold can be a foundational element for building molecules with targeted properties. The this compound molecule, with its nitrophenyl and imidazole moieties, can be functionalized at multiple positions to act as a monomer for polymerization or as a core structure for dendrimers, leading to materials with applications in fields ranging from electronics to pharmaceuticals.

General Contributions to Novel Material Architectures

The integration of this compound and its derivatives into material architectures contributes to the development of novel structures with tailored functionalities. Its most significant contribution is in the architecture of thin-film optoelectronic devices like PSCs. Here, it forms a distinct, uniform layer that facilitates a critical function—the selective transport of charge carriers—within a multi-layered device stack. rsc.org The ability to form a fine, amorphous thin layer is essential for preventing short-circuits and ensuring optimal device performance. rsc.org

Beyond layered devices, the molecule's "push-pull" electronic nature makes it an interesting candidate for non-linear optical (NLO) materials, where intramolecular charge transfer is a key mechanism. By serving as a precursor for polymers or as a ligand in metal-organic frameworks (MOFs), this compound can introduce specific electronic and catalytic properties into complex, three-dimensional material architectures, paving the way for new functional materials.

Q & A

Q. What are the common synthetic routes for 1-(3-nitrophenyl)-1H-imidazole and its derivatives?

The synthesis typically involves coupling reactions between halo-nitrobenzene derivatives and imidazole. For example, describes a procedure where 3-nitrohalobenzene reacts with imidazole in dimethylformamide (DMF) under argon, using K₂CO₃ as a base and CuI as a catalyst at 120°C for 24 hours. Purification via column chromatography yields the target compound. Alternative methods may involve Pd-catalyzed cross-coupling for regioselective functionalization (e.g., ), though CuI-based systems are more common for nitro-substituted derivatives .

Q. How is the structure of this compound confirmed experimentally?

Structural validation relies on spectroscopic and analytical techniques:

- FT-IR : Identifies functional groups (e.g., nitro stretching vibrations near 1520 cm⁻¹).

- NMR : ¹H and ¹³C NMR spectra confirm regiochemistry and substituent positions. For instance, aromatic protons in the 3-nitrophenyl group appear as distinct splitting patterns in the δ 7.5–8.5 ppm range ().

- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to ensure purity (e.g., reports <0.3% deviation for compound 13).

- UV-Vis : Supports electronic transitions influenced by the nitro group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations predict electronic structure, nonlinear optical (NLO) properties, and reactivity. For example, applied DFT to a related imidazole-propenone derivative to analyze frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potentials (MEPs), and hyperpolarizability (β), which are critical for designing NLO materials. Similar studies on this compound could elucidate charge transfer mechanisms between the nitro group and imidazole ring .

Q. What strategies optimize regioselectivity in synthesizing substituted this compound derivatives?

Regioselectivity depends on catalyst choice and reaction conditions:

- Catalysts : CuI promotes Ullmann-type couplings for nitro-substituted aryl halides (), while Pd catalysts enable late-stage diversification (e.g., ’s Pd-mediated C–H activation).

- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) and temperatures >100°C favor nucleophilic aromatic substitution.

- Directing Groups : Substituents on the imidazole ring (e.g., methyl, phenyl) can sterically or electronically guide coupling positions .

Q. How do substituents on the imidazole ring influence biological activity?

Structural modifications alter pharmacokinetics and target interactions. demonstrates that alkoxy or arylalkyl substituents on imidazole derivatives enhance anticonvulsant activity by improving blood-brain barrier penetration. For this compound, introducing electron-donating groups (e.g., methoxy) could modulate nitro group reduction kinetics, affecting prodrug activation or toxicity profiles .

Methodological Challenges and Data Contradictions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

Yield variations arise from:

- Catalyst Loading : Higher CuI concentrations (e.g., 20 mol%) may improve coupling efficiency but increase side reactions.

- Purification Techniques : Column chromatography () vs. recrystallization ( ) impacts recovery rates.

- Starting Material Purity : Trace moisture or halide impurities in nitrohalobenzenes reduce reactivity. Cross-referencing multiple protocols (e.g., vs. 17) helps identify optimal conditions .

Q. What experimental and theoretical approaches validate the purity of this compound derivatives?

- HPLC-MS : Detects trace impurities (<0.1%) not visible in NMR.

- Single-Crystal XRD : Provides unambiguous structural confirmation (e.g., ’s use of XRD for compound 14).

- DFT vs. Experimental Data : Comparing calculated (e.g., Gaussian) and observed NMR chemical shifts identifies conformational anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.